16alpha-Hydroxy-DHEA

Description

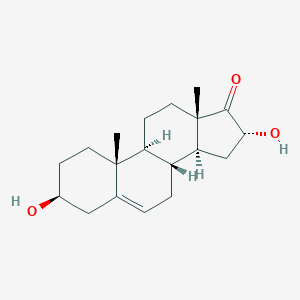

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16R)-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h3,12-16,20-21H,4-10H2,1-2H3/t12-,13+,14-,15-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIVKFZWLZJXJT-DNKQKWOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90153892 | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1232-73-1 | |

| Record name | 16α-Hydroxy-DHEA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxydehydroepiandrosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001232731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16alpha-Hydroxy-DHEA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90153892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16ALPHA-HYDROXYDEHYDROEPIANDROSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU2DU6GA72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16a-Hydroxydehydroisoandrosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways

Concurrent and Subsequent Steroid Metabolic Transformations

Relationship with 7-Hydroxylated Dehydroepiandrosterone (B1670201) Metabolites

The metabolism of DHEA involves concurrent hydroxylation reactions at the 16α and 7-positions, leading to the formation of 16α-OH-DHEA and 7-hydroxylated DHEA metabolites, respectively. sav.sknih.gov These pathways represent distinct, yet related, fates for the parent DHEA molecule. While 16α-hydroxylation is a key step in the biosynthesis of certain estrogens, 7-hydroxylated metabolites of DHEA are recognized for their immunomodulatory and neuroprotective activities. sav.skresearchgate.net

The formation of these different classes of metabolites is tissue-specific and depends on the expression and activity of various cytochrome P450 enzymes. researchgate.net For example, CYP3A4 is involved in the formation of both 7β-hydroxy-DHEA and 16α-hydroxy-DHEA. researchgate.net In contrast, CYP3A7, the major fetal isoform, primarily produces 16α-hydroxy-DHEA. researchgate.net The differential expression of these enzymes contributes to the varying profiles of DHEA metabolites observed in different physiological contexts.

Formation of Other Downstream Steroidal Derivatives

16α-OH-DHEA serves as a crucial intermediate in the biosynthesis of other important steroid hormones, most notably the estrogen, estriol (B74026). wikipedia.orgsav.sk This conversion pathway is particularly prominent during pregnancy. The process begins with the 16α-hydroxylation of DHEA sulfate (B86663) in the fetal liver. This is followed by hydrolysis of the sulfate group and subsequent aromatization in the placenta to form estriol. sav.sk

Beyond its role as a precursor to estriol, 16α-OH-DHEA can be further metabolized into other derivatives. Research has demonstrated the synthesis of derivatives of 16α-OH-DHEA that possess an additional oxygen substituent at the 7-position, such as 7-oxo or 7-hydroxy groups. nih.gov Furthermore, in prolonged reactions, [7-3H]16alpha-hydroxy-dehydroepiandrosterone can be converted to a small amount of [7-3H]5-androstene-3beta, 16alpha, 17beta-triol. nih.gov Studies have also shown that macrophages can convert DHEA into 16α-OH-DHEA and subsequently to 3beta,16alpha,17beta-androstenetriol (A'triol) and 16OH-testosterone. nih.gov

The metabolic fate of 16α-OH-DHEA is complex and can lead to a variety of downstream products with their own distinct biological activities. The specific derivatives formed depend on the tissue and the enzymatic machinery present.

Interplay with 11β-Hydroxysteroid Dehydrogenase Activity

11β-Hydroxysteroid dehydrogenases (11β-HSD) are enzymes that play a critical role in regulating the local availability of active glucocorticoids by interconverting them with their inactive 11-keto forms. wikipedia.org There are two main isoforms, 11β-HSD1 and 11β-HSD2. 11β-HSD1 is a bidirectional enzyme, primarily acting as a reductase in the liver to generate active glucocorticoids. nih.govplos.org

Research indicates a complex interplay between DHEA and its metabolites with 11β-HSD1 activity. Specifically, DHEA has been shown to stimulate the oxidase activity of 11β-HSD1 while inhibiting its reductase activity in rat Leydig cells. nih.gov Conversely, the 7α-hydroxylated metabolite of DHEA (7α-OH-DHEA) inhibits the oxidase activity and stimulates the reductase activity of 11β-HSD1. nih.gov

While direct studies on the specific interaction of 16α-OH-DHEA with 11β-HSD are less prevalent, the broader context of DHEA metabolism suggests a potential for such interplay. The modulation of 11β-HSD1 activity by DHEA and its metabolites highlights a mechanism by which these steroids can influence local glucocorticoid action, which has implications for various physiological processes, including inflammation and metabolism. nih.govresearchgate.net The directionality of 11β-HSD1 is influenced by the cellular NADP+/NADPH ratio, which can be affected by other metabolic pathways. nih.govplos.org

Molecular and Cellular Mechanisms of Action

Steroid Receptor Interactions and Ligand Activity

The biological effects of 16α-OH-DHEA are largely mediated through its interaction with various nuclear receptors, which are transcription factors that regulate gene expression.

Estrogen Receptor Binding and Activation (ERα, ERβ)

16α-OH-DHEA exhibits distinct interactions with the two main estrogen receptor subtypes, ERα and ERβ. Research indicates that 16α-OH-DHEA, along with other DHEA metabolites, activates ERβ-mediated transcription in HepG2 cells. researchgate.net In contrast, it does not appear to directly activate ERα in ERE-luciferase reporter assays. However, it has been shown to increase the expression of the estrogen-regulated gene TFF1 (trefoil factor 1), suggesting a more complex, possibly indirect, influence on ERα-mediated gene regulation.

Interactive Data Table: Competitive Binding of DHEA Metabolites to Estrogen Receptors

| Compound | Receptor | IC50 |

| Estradiol (B170435) (E2) | ERα | ~1-10 nM researchgate.net |

| Estradiol (E2) | ERβ | ~1-5 nM researchgate.net |

| Androstenediol (ADIOL) | ERα | ~0.1 µM researchgate.net |

| Androstenediol (ADIOL) | ERβ | ~50 nM researchgate.net |

| Androstenedione (B190577) (ADIONE) | ERβ | 50 µM researchgate.net |

| Dehydroepiandrosterone (B1670201) (DHEA) | ERα | >500 µM researchgate.net |

| Dehydroepiandrosterone (DHEA) | ERβ | 500 µM researchgate.net |

| DHEA-S | ERα | 100-500 µM researchgate.net |

Androgen Receptor Interaction Potential

The direct interaction of 16α-OH-DHEA with the androgen receptor (AR) is not as well-documented as its effects on estrogen receptors. While its parent compound, DHEA, is known to be a precursor to androgens and can influence androgen-sensitive processes, direct binding and activation of the AR by 16α-OH-DHEA itself remains an area for further investigation. nih.govresearchgate.netnih.govspringernature.comthermofisher.com Standardized androgen receptor binding assays are available and could be utilized to determine the specific affinity, if any, of 16α-OH-DHEA for the AR. nih.govresearchgate.netnih.govspringernature.comthermofisher.com

Exploration of Other Nuclear Receptor Targets

Beyond the classical sex steroid receptors, other nuclear receptors may be targets for 16α-OH-DHEA and its parent compounds. The pregnane (B1235032) X receptor (PXR), a key regulator of xenobiotic metabolism, is activated by a wide range of compounds. nih.govnih.govwikipedia.orgepa.govcore.ac.uk While direct evidence for 16α-OH-DHEA is scarce, its precursor DHEA-S has been shown to be involved in pathways that can be influenced by PXR activation. nih.gov

Similarly, the peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are involved in lipid metabolism and are activated by various fatty acids and their derivatives. nih.govmybiosource.com Studies have demonstrated that DHEA-S can induce hepatic peroxisomal gene expression through a PPARα-dependent pathway, suggesting that its metabolites, potentially including 16α-OH-DHEA, could also play a role in modulating PPARα activity. nih.gov

Intracellular Signaling Pathway Modulation

The interaction of 16α-OH-DHEA with its receptors initiates a cascade of intracellular events that modulate various cellular processes.

Influence on Cellular Processes and Signaling Cascades

The binding of ligands to steroid receptors can trigger a variety of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) cascades. cellsignal.comnih.govbosterbio.comembopress.org The parent compound, DHEA, has been shown to acutely activate both the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which leads to the production of the vasodilator nitric oxide, and the MAPK pathway, which can stimulate the secretion of the vasoconstrictor endothelin-1 (B181129) (ET-1).

The activation of PKC is another crucial signaling event. cellsignal.comnih.govbosterbio.comembopress.orgnih.gov PKC enzymes are involved in a multitude of cellular functions, including proliferation, gene expression, and inflammation. cellsignal.combosterbio.com While direct studies on 16α-OH-DHEA's effect on PKC are limited, the broader family of steroids is known to influence this pathway.

Regulation of Cellular Markers and Protein Expression

The downstream effects of 16α-OH-DHEA's signaling activities can be observed through changes in the expression of specific cellular markers and proteins.

As mentioned earlier, 16α-OH-DHEA has been shown to increase the expression of the estrogen-responsive gene TFF1 and the nuclear respiratory factor-1 (NRF-1). The expression of prostate-specific antigen (PSA), a key biomarker for prostate health, is primarily regulated by androgens through the androgen receptor. nih.govnih.govplos.org Given that DHEA can be metabolized to androgens, it can indirectly lead to increased PSA expression. nih.govnih.govplos.org The direct effect of 16α-OH-DHEA on PSA expression, however, requires further clarification.

Cell proliferation markers such as Ki-67 and Proliferating Cell Nuclear Antigen (PCNA) are essential for assessing cell cycle activity. nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.net Ki-67 is expressed in all active phases of the cell cycle, while PCNA is crucial for DNA synthesis. nih.govnih.gov The influence of 16α-OH-DHEA on the expression of these markers would provide insight into its role in cell proliferation. While in vitro evidence suggests that 16α-OH-DHEAS can stimulate cell proliferation, more detailed studies on its effect on Ki-67 and PCNA expression are needed. researchgate.net

Cellular and Transcellular Transport Dynamics

The movement of 16alpha-Hydroxydehydroepiandrosterone (16α-OH-DHEA) and its sulfated form, 16α-hydroxydehydroepiandrosterone sulfate (B86663) (16α-OH-DHEAS), across cellular membranes is a critical process, particularly in steroidogenic tissues like the placenta. This transport is not a simple diffusion process but is mediated by a variety of specialized transporter proteins that facilitate the uptake and efflux of these steroid molecules. The coordinated action of these transporters ensures the availability of 16α-OH-DHEAS for downstream metabolic processes, such as the synthesis of estriol (B74026). nih.govdntb.gov.ua

Characterization of Uptake Transporters (e.g., OAT4, OATP2B1, SOAT, NTCP)

The uptake of 16α-OH-DHEAS into cells is facilitated by several members of the organic anion transporter (OAT), organic anion transporting polypeptide (OATP), and other solute carrier (SLC) families.

Organic Anion Transporter 4 (OAT4) , encoded by the SLC22A11 gene, plays a significant role in the transport of 16α-OH-DHEAS. nih.govnih.gov Studies using stably transfected HEK293 cells have demonstrated that OAT4 mediates a partly sodium-dependent transport of 16α-OH-DHEAS. nih.gov The affinity of OAT4 for 16α-OH-DHEAS is relatively high, as indicated by its Michaelis-Menten constant (Km). nih.gov In the human placenta, OAT4 is localized to the basal membrane of syncytiotrophoblasts, the side facing the fetal circulation, suggesting its role in the uptake of fetal-derived 16α-OH-DHEAS for placental estriol synthesis. dntb.gov.uanih.govnih.gov The uptake of 16α-OH-DHEAS by placental basal membrane vesicles is significantly inhibited by known OAT4 substrates like dehydroepiandrosterone sulfate (DHEAS) and estrone-3-sulfate. nih.gov

Sodium-dependent organic anion transporter (SOAT) , also known as apical sodium-dependent bile acid transporter (ASBT) and encoded by the SLC10A2 gene, is another key transporter for 16α-OH-DHEAS. nih.gov In contrast to the partial sodium dependency of OAT4, SOAT-mediated uptake of 16α-OH-DHEAS is strictly sodium-dependent. nih.gov Immunohistochemical studies have shown that SOAT is expressed in the syncytiotrophoblasts of the human placenta, predominantly at the apical (maternal-facing) membrane, and also in the vessel endothelium. nih.gov This localization suggests a role for SOAT in the uptake of steroid sulfates from the maternal circulation.

Na+-taurocholate cotransporting polypeptide (NTCP) , encoded by the SLC10A1 gene, also demonstrates the ability to transport 16α-OH-DHEAS in a sodium-dependent manner. nih.gov While NTCP is a known transporter for bile acids, its capacity to transport steroid sulfates like 16α-OH-DHEAS highlights a broader substrate specificity. nih.gov

Organic Anion Transporting Polypeptide 2B1 (OATP2B1) , encoded by the SLCO2B1 gene, has been investigated as a potential transporter for 16α-OH-DHEAS. However, studies using stably transfected OATP2B1-HEK293 cells have shown that OATP2B1 does not transport 16α-OH-DHEAS. nih.govresearchgate.net While OATP2B1 is expressed in the placenta and transports other steroid sulfates like DHEAS, it does not appear to play a direct role in the uptake of 16α-OH-DHEAS. nih.govresearchgate.net

Table 1: Kinetic Parameters of 16α-OH-DHEAS Uptake Transporters

| Transporter | Cell Line | Km (μM) | Vmax (pmol/mg protein/min) | Sodium Dependency |

|---|---|---|---|---|

| OAT4 | HEK293 | 23.1 ± 5.1 | 485.0 ± 39.1 | Partly Dependent |

| SOAT | HEK293 | 319.0 ± 59.5 | 1465.8 ± 118.8 | Dependent |

| NTCP | HEK293 | 51.4 ± 9.9 | 1423.3 ± 109.6 | Dependent |

Data from a study on stably transfected HEK293 cells. nih.gov

Investigation of Efflux Transporter Systems (e.g., MRPs)

While the uptake of 16α-OH-DHEAS is well-characterized, the mechanisms governing its efflux from cells are less understood. Multidrug resistance-associated proteins (MRPs), which are members of the ATP-binding cassette (ABC) transporter superfamily, are known to mediate the efflux of a wide range of substrates, including conjugated steroids. Although specific studies focusing solely on MRP-mediated efflux of 16α-OH-DHEAS are limited, the general role of MRPs in steroid sulfate transport suggests they may be involved in the efflux of this compound. Further research is needed to elucidate the specific MRP isoforms responsible for the efflux of 16α-OH-DHEAS and the physiological relevance of this process.

Mechanism of Transport across Biological Barriers

The transport of 16α-OH-DHEAS across biological barriers, such as the placenta and the blood-brain barrier, is a complex process involving the coordinated action of uptake and efflux transporters on both the apical and basolateral membranes of the barrier-forming cells.

Placental Barrier: The transport of fetal-derived 16α-OH-DHEAS across the placental syncytiotrophoblast is essential for the synthesis of estriol, a key estrogen of pregnancy. nih.govdntb.gov.ua This process involves the uptake of 16α-OH-DHEAS from the fetal circulation at the basal membrane, primarily mediated by OAT4. dntb.gov.uanih.gov Once inside the syncytiotrophoblast, 16α-OH-DHEAS is converted to other steroids. The expression of SOAT on the apical membrane suggests a potential role in the uptake of steroid sulfates from the maternal side, although its specific role in 16α-OH-DHEAS transport in this context requires further investigation. nih.gov The coordinated activity of these transporters ensures a unidirectional flow of steroid precursors for placental steroidogenesis.

Physiological and Biological Roles in Preclinical and Model Systems

Developmental Endocrinology and Steroidogenesis in Fetal Models

16α-OH-DHEA is a key intermediate in the biosynthesis of estriol (B74026), a major estrogen during pregnancy. wikipedia.org In the fetoplacental unit, DHEA, primarily in its sulfated form (DHEAS), is hydroxylated at the 16α position in the fetal liver. sav.sk This is followed by hydrolysis and aromatization in the placenta to form estriol. sav.sk The levels of 16α-hydroxylated estrogens, for which 16α-OH-DHEA is a precursor, have historically been used as biochemical markers to assess fetal well-being. sav.sknih.gov Insufficient production of these estrogens can indicate potential risks to fetal development. sav.sk Studies have shown that cortisol can suppress fetal 16α-OH-DHEAS levels, thereby reducing estriol production. nih.gov

Impact on Specific Cell Lineages and Maturation Processes (e.g., Glial Cells, Oligodendrocyte Precursor Cells)

The influence of steroid hormones on the development and maturation of specific cell lineages in the central nervous system is an active area of research. Oligodendrocyte precursor cells (OPCs) are a type of glial cell responsible for producing myelin, the protective sheath around nerve fibers. The maturation of OPCs into myelinating oligodendrocytes is a complex process influenced by various factors. While direct studies on the impact of 16α-OH-DHEA on glial cells and OPCs are limited, the broader class of neuroactive steroids, which includes DHEA and its metabolites, is known to have neurotrophic effects. nih.gov The differentiation of OPCs is guided by a sequence of transcription factors, and these cells are known to be sensitive to their environment. nih.govbiorxiv.org Factors that inhibit OPC maturation can have significant consequences for myelination and have been implicated in diseases like multiple sclerosis. nih.gov

Sex-Specific Differences in Cellular Responses and Mechanisms

Sex-specific differences in cellular responses to hormones are a well-established phenomenon. nih.gov These differences can be driven by sex chromosomes and the differential effects of sex hormones. nih.gov Research on various cell types, including immune cells like macrophages, has demonstrated distinct responses to estrogens in male- and female-derived cells. researchgate.net For instance, female-derived macrophages have shown greater sensitivity in proliferation when exposed to sex-mismatched environments. researchgate.net In the context of steroid hormones, sex-specific differences in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid feedback have been observed in animal models. nih.gov These findings underscore the importance of considering sex as a biological variable in understanding the cellular mechanisms of steroid hormones like 16α-OH-DHEA.

Immunomodulatory Mechanisms in Experimental Contexts

DHEA and its metabolites are recognized for their immunomodulatory properties. nih.gov While research has often focused on other DHEA metabolites, 16α-OH-DHEA is also implicated in these processes. nih.gov Altered levels of 16α-hydroxylated estrogens have been observed in systemic autoimmune diseases. sav.sknih.gov The interplay between steroids and the immune system is complex, with evidence suggesting that sex hormones can shape immune cell function. researchgate.netbiorxiv.org For example, studies in Drosophila have revealed sex-based differences in cellular immunity, with males and females exhibiting different numbers of immune cells and responses to infection. biorxiv.org This suggests that the immunomodulatory effects of steroids like 16α-OH-DHEA could be sex-dependent.

Neuroactive Steroid Research and Central Nervous System Implications

16α-OH-DHEA is considered a neuroactive steroid, part of a class of steroids that can be synthesized in the brain and are known to modulate neuronal activity. nih.govnih.gov DHEA and its sulfated form, DHEAS, can cross the blood-brain barrier and exert effects through various mechanisms, including conversion to other steroids like testosterone (B1683101) and estradiol (B170435), which then act on their respective receptors in the brain. nih.gov Neuroactive steroids are recognized for their ability to rapidly alter central nervous system excitability. wustl.edu While the specific actions of 16α-OH-DHEA in the brain are still being elucidated, its precursor, DHEA, has been shown to have neuroprotective and antiglucocorticoid activities. nih.gov The enzyme CYP3A4, present in human liver and brain microsomes, is important for the 16α-hydroxylation of steroids. sav.sk

Comparative Endocrinology Studies

Comparative studies across different species provide valuable insights into the evolution and function of endocrine systems. In the context of pregnancy, the fetoplacental unit and the production of estrogens from DHEA-S are characteristic of human gestation. sav.sk The regulation of estriol precursors, including 16α-OH-DHEA and its sulfate (B86663), by hormones like cortisol and ACTH has been a focus of study in human pregnancy at term. nih.gov In animal models, such as rats, studies on the effects of maternal diet on the life-course trajectories of corticosterone (B1669441) and DHEA have revealed sex-specific outcomes, highlighting the intricate interplay between developmental programming and endocrine function. nih.gov

Advanced Methodologies for Research and Analysis

Advanced Spectrometric Techniques for Quantitative and Qualitative Analysis

Mass spectrometry-based methods, often coupled with chromatographic separation, are the gold standard for steroid analysis, offering high specificity and sensitivity that surpasses traditional immunoassays. nih.govresearchgate.net Nuclear Magnetic Resonance spectroscopy provides the definitive data required for absolute structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of 16α-OH-DHEA in various biological samples, including blood and seminal plasma. nih.govnih.gov Due to the low volatility of steroids, a chemical derivatization step is required prior to analysis to convert them into more thermally stable and volatile compounds. Common derivatization strategies involve the formation of O-methyloxime-trimethylsilyl (MO-TMS) or pentafluorobenzyloxime-trimethylsilyl ether derivatives. nih.govdocumentsdelivered.com

In a typical GC-MS method, the derivatized steroid is separated from other sample components on a capillary column and then ionized and fragmented in the mass spectrometer. The instrument can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic mass fragments of the target analyte are monitored. This approach significantly enhances sensitivity and selectivity. For instance, in the analysis of 16α-OH-DHEA as its pentafluorobenzyloxime trimethylsilyl (B98337) ether derivative, effective mass fragments at m/z 266, 356, and 446 have been utilized for quantification. nih.gov GC-MS has been successfully applied to determine concentrations of 16α-OH-DHEA in human seminal plasma, where it was identified for the first time with an average concentration of 1.06 nmol/L. nih.govresearchgate.net

Table 1: Example of GC-MS Parameters for 16α-OH-DHEA Analysis

| Parameter | Description | Reference |

|---|---|---|

| Biological Matrix | Human Seminal Plasma, Blood | nih.govnih.gov |

| Pre-analysis Step | Extraction, Solvent Partition, HPLC purification | nih.gov |

| Derivatization | Pentafluorobenzyloxime trimethylsilyl ether; Trimethylsilyl (TMS) ether | nih.govnih.gov |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govnih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.gov |

| Monitored Ions (m/z) | 266, 356, 446 (for pentafluorobenzyloxime trimethylsilyl ether derivative) | nih.gov |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in clinical and research settings for steroid analysis. nih.gov It offers significant advantages over immunoassays, which can suffer from cross-reactivity with structurally similar steroids, leading to inaccurate measurements, particularly at low concentrations. nih.gov LC-MS/MS provides superior specificity and the capability for multiplexing, allowing for the simultaneous measurement of a comprehensive panel of steroids from a single, small sample volume. nih.govnih.gov

For the analysis of 16α-OH-DHEA and other related steroids, the method typically involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes from the biological matrix (e.g., serum). researchgate.netmedrxiv.org The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system, where the steroids are separated on a reversed-phase column (e.g., C18 or C8). researchgate.netnih.govmedrxiv.org The separated compounds are then introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. researchgate.netmedrxiv.org Detection is performed using multiple reaction monitoring (MRM), which provides two levels of mass filtering for exceptional specificity and sensitivity. This "steroid profiling" approach is highly effective for diagnosing and monitoring disorders related to steroid metabolism. nih.gov

Table 2: General LC-MS/MS Methodological Parameters for Steroid Profiling

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | High/Ultra-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer | nih.gov |

| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | researchgate.netmedrxiv.org |

| Chromatography | Reversed-phase column (e.g., C18, C8) with a gradient elution | nih.govmedrxiv.org |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netmedrxiv.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

| Key Advantage | Simultaneous quantification of multiple steroids, high specificity and sensitivity | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical method for the absolute structural elucidation of organic molecules, including steroids like 16α-OH-DHEA. documentsdelivered.com While MS techniques provide information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) chemical shifts is essential for confirming the structure of a newly synthesized or isolated compound. nih.gov

This is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. 1D ¹H and ¹³C spectra provide initial information on the chemical environments of the nuclei. 2D experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish connectivity between atoms. nih.govnih.gov For instance, HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the piecing together of the entire molecular structure. nih.gov The stereochemistry of substituents, such as the α-orientation of the hydroxyl group at the C16 position, can be confirmed using 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which identify protons that are close in space. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool in metabolomics for the untargeted or targeted profiling of metabolites in complex biological samples. Unlike standard mass spectrometry, HRMS instruments provide highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental composition of an unknown compound. researchgate.net This capability is invaluable for confidently identifying metabolites like 16α-OH-DHEA within a complex mixture without the need for a dedicated analytical standard for every potential compound.

In the context of 16α-OH-DHEA research, HRMS can be used to profile the metabolic fate of its precursor, DHEA. Studies have used mass spectrometry to identify 16α-hydroxy-DHEA as a major oxidative metabolite of DHEA in human liver microsomal fractions. nih.gov Metabolomics analyses using HRMS can help elucidate metabolic pathways and identify how the relative abundance of metabolites, such as 16α-OH-DHEA 3-sulfate, may be associated with physiological or pathological states, including breast cancer risk. researchgate.net

Immunoanalytical Assay Development and Hapten Synthesis

While mass spectrometry is the reference method, immunoassays offer a high-throughput alternative for quantifying specific steroids. A highly specific and sensitive radioimmunoassay (RIA) for unconjugated 16α-OH-DHEA has been developed for use in serum. nih.gov The key to a specific immunoassay is the quality of the antibody, which in turn depends on the design of the hapten used for immunization.

In the development of the 16α-OH-DHEA RIA, polyclonal rabbit antisera were generated using haptens. These haptens were synthesized by introducing a linker group (a carboxymethyloxime, CMO) onto the steroid skeleton, which could then be conjugated to a carrier protein like bovine serum albumin (BSA). nih.gov Two different haptens were created: one with the linker at the C-7 position and another at the C-19 position (via a 19-oxo intermediate). The antiserum raised against the 19-O-(carboxymethyloxime) hapten proved to be highly specific. It showed negligible cross-reactivity with the parent compound DHEA (<0.01%) and very low cross-reactivity with the stereoisomer 16β-OH-DHEA (0.13%). nih.gov This high specificity is crucial for accurately measuring 16α-OH-DHEA without interference from other structurally related and often more abundant steroids.

Table 3: Performance Characteristics of a Developed Radioimmunoassay (RIA) for 16α-OH-DHEA

| Parameter | Description | Reference |

|---|---|---|

| Assay Type | Radioimmunoassay (RIA) | nih.gov |

| Analyte | Unconjugated 16α-OH-DHEA | nih.gov |

| Antiserum Source | Polyclonal rabbit antisera | nih.gov |

| Hapten-BSA Conjugate | 3β,16α-dihydroxy-17,19-dione-19-O-(carboxymethyloxime)-BSA | nih.gov |

| Detection Limit | 0.017 pmol (5.7 pg) per tube | nih.gov |

| Intra-assay CV | 8.2% | nih.gov |

| Inter-assay CV | 11.4% | nih.gov |

| Cross-reactivity (DHEA) | < 0.01% | nih.gov |

| Cross-reactivity (16β-OH-DHEA) | 0.13% | nih.gov |

In Vitro Cell and Tissue Culture Models for Mechanistic Studies

In vitro cell and tissue culture models are essential for investigating the biosynthesis and biological functions of 16α-OH-DHEA at the molecular level. These systems allow researchers to study specific cellular processes in a controlled environment. A variety of cell lines have been employed to understand the metabolism of DHEA and the specific actions of its 16α-hydroxylated metabolite.

For example, human choriocarcinoma (JEG-3) cells have been used as a model of the trophoblast to study the conversion of DHEA sulfate (B86663) (DHEAS) and 16α-OH-DHEAS into estrogens. nih.gov These studies revealed a regulatory mechanism where the metabolism of each steroid can modulate the secretion of estrogens derived from the other, likely at the level of the aromatase enzyme system. nih.gov Human neural stem cells have been used to demonstrate that DHEA can increase cell proliferation and neurogenesis, providing a model to understand the neurosteroid's action in the human central nervous system. pnas.org Furthermore, various cancer cell lines, such as those from ovarian and colorectal cancers, and primary cells like human umbilical vein endothelial cells (HUVEC), have been used to investigate the effects of DHEA, the direct precursor of 16α-OH-DHEA, on cell proliferation and viability. researchgate.netfrontiersin.org Studies using rat liver microsomal and hepatocyte preparations have been instrumental in identifying the cytochrome P450 enzymes responsible for metabolizing DHEA into its 7α- and 16α-hydroxylated products. nih.gov

Table 4: Summary of In Vitro Models Used in DHEA and 16α-OH-DHEA Research

| Cell Model | Organism/Tissue of Origin | Key Research Focus / Finding | Reference |

|---|---|---|---|

| JEG-3 Cells | Human Choriocarcinoma | Competitive metabolism of DHEAS and 16α-OH-DHEAS into estrogens; regulation at the aromatase level. | nih.gov |

| ltNSCCTX | Human Fetal Cortex (Neural Stem Cells) | Investigating the mitotic and neurogenic effects of DHEA and its derivatives. | pnas.org |

| Liver Microsomes | Rat, Human | Identification of cytochrome P450 enzymes involved in the 7α- and 16α-hydroxylation of DHEA. | nih.gov |

| HCT116 & HT29 Cells | Human Colorectal Cancer | Studying the suppressive effects of DHEA on cancer cell proliferation and tumor formation. | frontiersin.org |

| MDAH-2774 Cells | Human Ovarian Cancer | Investigating the proliferative effects of DHEA on cancer cells. | researchgate.net |

| HUVEC | Human Umbilical Vein (Endothelial Cells) | Studying the effects of DHEA on endothelial cell proliferation and migration. | researchgate.net |

Application of Recombinant Enzyme Systems for Biotransformation Studies

The biotransformation of dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form (DHEA-S) into 16alpha-Hydroxydehydroepiandrosterone is a critical metabolic pathway, particularly in fetal development. sav.sknih.gov Recombinant enzyme systems have become an indispensable tool for dissecting this process, allowing researchers to study the specific enzymes involved in a controlled, in vitro environment.

These systems typically involve expressing a specific human enzyme, such as a cytochrome P450 (CYP), in a host system like insect cells, bacteria, or yeast. nih.govhyphadiscovery.comresearchgate.net This allows for the production of large quantities of the purified enzyme, free from the interference of other metabolic enzymes present in human tissues.

Research has identified cytochrome P450 3A7 (CYP3A7) as the primary enzyme responsible for the 16α-hydroxylation of DHEA-S. nih.govresearchgate.net CYP3A7 is the dominant CYP3A isoform in the fetal liver and plays a crucial role in the synthesis of estriol (B74026) during pregnancy, for which 16alpha-Hydroxydehydroepiandrosterone is a key precursor. sav.sknih.gov In contrast, CYP3A4, the major adult liver CYP3A enzyme, primarily metabolizes DHEA to other hydroxylated products, such as 7β-hydroxy-DHEA. researchgate.net

The use of recombinant CYP3A7 has enabled detailed kinetic studies of 16α-hydroxylation. By incubating the enzyme with varying concentrations of DHEA-S, researchers can determine key kinetic parameters.

| Parameter | Value | Enzyme System |

|---|---|---|

| Michaelis-Menten Constant (Km) | 5.44 µM | Recombinant CYP3A7 Supersomes |

| Maximum Velocity (Vmax) | 9.40 nmol/min/nmol P450 | Recombinant CYP3A7 Supersomes |

This table presents the kinetic constants for the 16α-hydroxylation of DHEA-S catalyzed by a recombinant human CYP3A7 enzyme system. The data is derived from in vitro experiments using commercially available enzyme preparations. nih.gov

Furthermore, recombinant systems are invaluable for investigating the effects of external compounds, such as drugs, on the metabolism of DHEA-S. For example, studies using recombinant CYP3A7 have demonstrated that certain antiretroviral drugs can significantly inhibit the formation of 16alpha-Hydroxydehydroepiandrosterone 3-sulfate, highlighting potential drug-endogen interaction risks in neonates. nih.gov

In addition to purified enzyme systems, whole-cell biotransformation assays using genetically engineered microorganisms have been developed. For instance, recombinant fission yeast expressing human CYP3A7 provides a convenient and reliable system for screening potential substrates and inhibitors of the enzyme. nih.gov Such tools are instrumental in advancing our understanding of drug metabolism and safety. nih.gov

Stable Isotope Labeling and Tracer Methodologies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. This methodology involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C).

The resulting isotopically labeled compound is chemically identical to its natural counterpart but can be distinguished based on its higher mass using mass spectrometry. When introduced into a biological system, these labeled "tracers" follow the same metabolic pathways as the endogenous compound, allowing researchers to track their conversion into various metabolites and determine the rates of metabolic processes.

While specific studies detailing the use of stable isotope-labeled 16alpha-Hydroxydehydroepiandrosterone as a tracer are not prevalent in the reviewed literature, the principles of this methodology are broadly applicable and highly relevant to steroid research. The synthesis of haptens and other derivatives of 16alpha-Hydroxydehydroepiandrosterone has been described, indicating that the chemical modification required to introduce stable isotopes is feasible. nih.gov

A typical application would involve:

Synthesis: Chemical synthesis of 16alpha-Hydroxydehydroepiandrosterone labeled with stable isotopes (e.g., deuterated 16alpha-Hydroxydehydroepiandrosterone).

Administration: Introducing the labeled compound into an in vitro system (like cell culture) or an in vivo model.

Sample Analysis: Collecting biological samples (e.g., plasma, urine) over time and analyzing them using high-sensitivity liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the labeled compound and its metabolites.

This approach would enable researchers to precisely quantify the pharmacokinetics of 16alpha-Hydroxydehydroepiandrosterone, including its rate of formation from precursors like DHEA, its distribution in different tissues, and its subsequent metabolism into other steroids, such as 16-hydroxylated estrogens. This level of detailed metabolic information is difficult to obtain through other means and is crucial for a complete understanding of the compound's biological significance.

Emerging Research Avenues and Future Directions

Elucidation of Undiscovered Metabolic Pathways and Derivatives

While 16α-Hydroxydehydroepiandrosterone (16α-OH-DHEA) is a known metabolite of dehydroepiandrosterone (B1670201) (DHEA), the full scope of its metabolic fate and potential derivatives is still an active area of investigation. wikipedia.org Research has primarily focused on its role as a precursor to estriol (B74026), a key estrogen during pregnancy. sav.sknih.gov The conversion of DHEA to 16α-OH-DHEA is mainly carried out by cytochrome P450 enzymes, specifically CYP3A4 in the adult liver and CYP3A7 in the fetal liver. caymanchem.com

Recent studies have begun to explore the synthesis and characterization of novel derivatives of 16α-OH-DHEA. For instance, derivatives with additional oxygen substituents at the 7-position (oxo or hydroxy groups) have been successfully synthesized. nih.govdocumentsdelivered.com These synthetic pathways open up possibilities for creating a wider range of related compounds for further biological evaluation. The characterization of these new molecules has been achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy and gas chromatography/mass spectrometry (GC/MS). nih.gov

The exploration of these novel derivatives is significant as they may possess unique biological activities, distinct from the parent compound. For example, the introduction of a bromine atom at the 16α-position has resulted in a DHEA analog, 16alpha-bromoepiandrosterone, which has shown activity against malaria parasites. nih.gov

Further research is needed to identify other potential metabolic pathways and to understand the physiological relevance of these newly synthesized derivatives. The table below summarizes some of the known and emerging derivatives of 16α-OH-DHEA.

| Derivative Name | Method of Generation/Synthesis | Key Findings |

| 7-oxo-16α-hydroxy-DHEA | Oxidation of a diacetate precursor with a chromium(VI) oxide and 2,5-dimethylpyrazole complex. nih.gov | Characterized by NMR and GC/MS. nih.gov |

| 7α-hydroxy-16α-hydroxy-DHEA | Reduction of the 7-oxo intermediate with l-Selectride. nih.gov | Characterized by NMR and GC/MS. nih.gov |

| 7β-hydroxy-16α-hydroxy-DHEA | Reduction of the 7-oxo intermediate with sodium borohydride (B1222165) in the presence of cerium(III) chloride. nih.gov | Characterized by NMR and GC/MS. nih.gov |

| 16alpha-bromoepiandrosterone | Synthetic analog of DHEA. | Demonstrates antimalarial activity. nih.gov |

| 16α-Hydroxydehydroepiandrosterone sulfate (B86663) (16α-OH-DHEA-S) | Endogenous sulfation of 16α-OH-DHEA. wikipedia.orgnih.gov | An intermediate in estriol biosynthesis. wikipedia.org |

Comprehensive Analysis of Interplay with Other Endogenous Steroids

The biological effects of 16α-OH-DHEA are not isolated but are part of a complex interplay with other endogenous steroids. Its primary precursor, DHEA, can be metabolized through various pathways, leading to the formation of androgens and estrogens. mayoclinic.org The balance between these pathways is crucial for maintaining hormonal homeostasis.

A significant area of research is the competitive relationship between the metabolic pathways of DHEA and 16α-OH-DHEA. Studies using human choriocarcinoma cells have shown that the metabolism of DHEAS to estrone (B1671321) and estradiol (B170435) can modulate the conversion of 16α-OH-DHEAS to estriol, and vice versa. nih.gov This interaction appears to be regulated at the level of the aromatase enzyme system. nih.gov Specifically, increasing concentrations of DHEAS led to a decrease in estriol secretion, while increasing concentrations of 16α-OH-DHEAS inhibited the production of estrone and estradiol. nih.gov

The interaction extends to other major steroid hormones as well. For instance, DHEA and its metabolites, including potentially 16α-OH-DHEA, can influence the actions of testosterone (B1683101) and estrogens. nih.govwebmd.com DHEA itself can be converted to testosterone, which then can be further metabolized to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov This conversion has been shown to activate glucose metabolism-related signaling pathways in skeletal muscle. nih.gov Furthermore, DHEA and its metabolites have been shown to activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), suggesting a direct modulation of estrogenic signaling. nih.govnih.gov

The table below outlines some of the key interactions between 16α-OH-DHEA and other endogenous steroids.

| Interacting Steroid | Nature of Interaction | Observed Effects |

| Dehydroepiandrosterone (DHEA) / DHEA Sulfate (DHEAS) | Precursor and competitive substrate. wikipedia.orgnih.gov | The metabolism of DHEAS to estrone and estradiol can decrease the conversion of 16α-OH-DHEAS to estriol. nih.gov |

| Estrone (E1) and Estradiol (E2) | Competitive inhibition of formation. nih.gov | Increasing concentrations of 16α-OH-DHEAS inhibit the secretion of E1 and E2 from DHEAS. nih.gov |

| Estriol (E3) | Product of 16α-OH-DHEA metabolism. sav.sknih.gov | The secretion of E3 is influenced by the availability of both DHEAS and 16α-OH-DHEAS. nih.gov |

| Testosterone | Indirect relationship through DHEA metabolism. nih.gov | DHEA can be converted to testosterone, which has its own distinct physiological effects. nih.gov |

Investigation of Novel Receptor-Independent Biological Effects

While some of the biological effects of 16α-OH-DHEA and its parent compound, DHEA, are mediated through classical steroid hormone receptors, there is growing evidence for receptor-independent mechanisms of action. These non-genomic effects are typically rapid and are thought to be initiated at the cell membrane.

Research has shown that DHEA can inhibit intracellular calcium release in pancreatic beta-cells through a mechanism that is dependent on a signal initiated at the plasma membrane. nih.gov This effect was not mimicked by other related steroids like androstenedione (B190577) or 17-alpha-hydroxypregnenolone, suggesting a degree of specificity. nih.gov The action of DHEA was blocked by pertussis toxin, indicating the involvement of G-proteins. nih.gov This points towards the existence of a specific plasma membrane receptor for DHEA that is coupled to intracellular signaling pathways. nih.govnih.gov

Furthermore, DHEA has been shown to activate endothelial nitric-oxide synthase (eNOS) via a specific plasma membrane receptor coupled to Gα(i2,3) proteins. nih.gov This activation is independent of nuclear steroid receptors and represents a novel pathway for DHEA-mediated vascular effects. While these studies have focused on DHEA, it is plausible that its hydroxylated metabolite, 16α-OH-DHEA, may also exert similar or distinct receptor-independent effects. The structural modifications of the DHEA molecule to form 16α-OH-DHEA could influence its binding to these putative membrane receptors and its subsequent signaling.

Future investigations are warranted to specifically explore the receptor-independent actions of 16α-OH-DHEA and to identify the specific membrane receptors and signaling pathways involved.

Development of Advanced Analytical Standards and Research Reagents

Advancements in the research of 16α-OH-DHEA are intrinsically linked to the availability of high-quality analytical standards and research reagents. The synthesis of 16α-OH-DHEA and its derivatives is crucial for conducting detailed in vitro and in vivo studies.

Several chemical suppliers offer 16α-OH-DHEA with a purity of ≥95% for research purposes. sigmaaldrich.com In addition to the native compound, deuterated forms of 16α-OH-DHEA, such as 16α-Hydroxydehydroepiandrosterone-d5 and 16α-Hydroxydehydroepiandrosterone-d6, are available. chemscene.comlabcompare.com These isotopically labeled standards are invaluable for quantitative analysis using mass spectrometry-based methods, as they can be used as internal standards to improve the accuracy and precision of measurements.

The development of haptens derived from 16α-OH-DHEA has also been a focus of synthetic chemistry efforts. nih.gov Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. The synthesis of these haptens is a critical step in the development of immunoanalytical kits, such as enzyme-linked immunosorbent assays (ELISAs), for the specific detection and quantification of 16α-OH-DHEA in biological samples. nih.gov

Furthermore, the biosynthesis of radiolabeled [7-3H]16α-hydroxy-dehydroepiandrosterone with high specific activity has been achieved through microbial hydroxylation. nih.gov This provides a powerful tool for tracing the metabolic fate of the compound and for conducting receptor binding assays.

The continued development of these and other advanced analytical tools will be essential for unraveling the complex biology of 16α-OH-DHEA and its metabolites.

| Reagent Type | Application | Significance |

| High-Purity 16α-OH-DHEA | In vitro and in vivo studies. | Enables accurate investigation of biological effects. sigmaaldrich.com |

| Deuterated 16α-OH-DHEA | Internal standard for mass spectrometry. | Improves quantitative accuracy. chemscene.comlabcompare.com |

| Haptens of 16α-OH-DHEA | Development of immunoassays. | Allows for specific detection and quantification in biological fluids. nih.gov |

| Radiolabeled 16α-OH-DHEA | Metabolic tracing and receptor binding studies. | Provides a means to track the compound's fate and interactions. nih.gov |

Q & A

Q. What analytical methods are most reliable for confirming the structural identity and purity of synthetic 16α-OH-DHEA?

To confirm structure and purity, researchers should combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-resolution mass spectrometry (HRMS). NMR identifies functional groups and stereochemistry, particularly the 16α-hydroxy configuration, while HRMS validates molecular weight and formula. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is critical for assessing synthetic yields and detecting impurities like residual solvents (e.g., ethyl acetate) . For hapten synthesis, epoxidation of enol acetates followed by boron trifluoride-mediated rearrangement or alkaline hydrolysis of α-bromides can introduce the 16α-hydroxy group, requiring iterative analytical validation .

Q. How is 16α-OH-DHEA detected in clinical samples, and what methodological precautions are essential?

Immunoassays (e.g., ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. Key considerations include:

- Avoiding cross-reactivity with structurally similar steroids (e.g., DHEA sulfate, androstenedione) by optimizing antibody specificity.

- Diluting samples with high concentrations to prevent assay saturation .

- Validating recovery rates using spiked matrices (e.g., urine, serum) to account for matrix effects .

Advanced Research Questions

Q. What experimental design considerations are critical when synthesizing 16α-OH-DHEA derivatives for immunoassay development?

Synthesis of haptens like 16α-OH-DHEA 3-sulfate requires:

- Route selection : Epoxidation of enol acetates vs. α-bromide hydrolysis, with trade-offs in yield (60–75%) and scalability .

- Purification : Sequential column chromatography and recrystallization to remove byproducts.

- Conjugation : Linking haptens to carrier proteins (e.g., BSA) via carbodiimide chemistry, followed by MALDI-TOF MS to confirm conjugation efficiency .

- Validation : Competitive ELISA to assess antibody titers and cross-reactivity profiles .

Q. How should researchers address discrepancies in 16α-OH-DHEA quantification across immunoassay platforms?

Discrepancies often arise from antibody cross-reactivity or matrix interference. Mitigation strategies include:

- Method comparison : Cross-validate results using LC-MS/MS as a reference standard.

- Subgroup analysis : Stratify data by demographic factors (e.g., age, sex) to identify confounding variables .

- Statistical rigor : Apply Bland-Altman plots to assess agreement between methods and Cohen’s kappa for categorical consistency .

Q. What challenges arise in studying the transport mechanisms of sulfated 16α-OH-DHEA derivatives in cellular models?

Key challenges include:

- Transporter specificity : Confirming SLC10A6’s role via siRNA knockdown or CRISPR-Cas9 knockout models .

- Kinetic profiling : Using radiolabeled 16α-OH-DHEA 3-sulfate to measure uptake rates and inhibition constants (Ki) against competing substrates.

- Data interpretation : Differentiating passive diffusion from active transport via temperature-dependent assays and ATPase inhibitors .

Methodological Best Practices

- Data Validation : Always include internal standards (e.g., deuterated analogs) in LC-MS/MS workflows to correct for ion suppression .

- Statistical Reporting : For subgroup analyses, report 95% confidence intervals and interaction p-values to quantify effect heterogeneity .

- Synthetic Reproducibility : Document reaction conditions (e.g., solvent ratios, catalyst concentrations) meticulously to enable replication .

Common Pitfalls and Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.